BenchChemオンラインストアへようこそ!

Cyclopropylmethanesulfonyl fluoride

Lipophilicity Drug design Permeability

Cyclopropylmethanesulfonyl fluoride (CPMSF; CAS 1889905-07-0) is a low-molecular-weight (138.16 g/mol) aliphatic sulfonyl fluoride bearing a cyclopropyl ring linked through a methylene spacer to the electrophilic –SO₂F warhead. The compound belongs to the sulfur(VI) fluoride class that has gained prominence since the formalization of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry by Sharpless and co-workers in 2014.

Molecular Formula C4H7FO2S
Molecular Weight 138.16
CAS No. 1889905-07-0
Cat. No. B2960322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethanesulfonyl fluoride
CAS1889905-07-0
Molecular FormulaC4H7FO2S
Molecular Weight138.16
Structural Identifiers
SMILESC1CC1CS(=O)(=O)F
InChIInChI=1S/C4H7FO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
InChIKeyBTKSWCSHCKZFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmethanesulfonyl fluoride (CAS 1889905-07-0): Procurement-Relevant Structural and Physicochemical Baseline for Alkyl Sulfonyl Fluoride Selection


Cyclopropylmethanesulfonyl fluoride (CPMSF; CAS 1889905-07-0) is a low-molecular-weight (138.16 g/mol) aliphatic sulfonyl fluoride bearing a cyclopropyl ring linked through a methylene spacer to the electrophilic –SO₂F warhead [1]. The compound belongs to the sulfur(VI) fluoride class that has gained prominence since the formalization of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry by Sharpless and co-workers in 2014 [2]. Unlike aryl sulfonyl fluorides that dominate commercial screening libraries, CPMSF is an alkyl sulfonyl fluoride with a strained carbocycle, placing it at the intersection of two pharmacochemically relevant structural features: the cyclopropane ring (high C–H bond dissociation energy conferring reduced susceptibility to cytochrome P450-mediated oxidation [3]) and the sulfonyl fluoride electrophile (capable of covalent modification of serine, lysine, tyrosine, threonine, cysteine, and histidine residues [4]). Commercially available at 95% minimum purity, CPMSF is supplied as a research-grade building block typically stored under cool, dry conditions .

Why Cyclopropylmethanesulfonyl fluoride Cannot Be Substituted by Generic Alkyl or Aryl Sulfonyl Fluorides: Structural Differentiation That Drives Selection


Alkyl sulfonyl fluorides are not interchangeable. Three structural features of CPMSF individually influence reactivity, stability, and molecular recognition, and their combination yields a profile distinct from the nearest commercially available analogs. First, the methylene spacer (–CH₂–) between the cyclopropyl ring and the –SO₂F group introduces one additional rotatable bond (two total) compared with cyclopropanesulfonyl fluoride (one rotatable bond) [1]; this conformational degree of freedom modulates how the electrophilic warhead is presented to a protein binding pocket, as demonstrated in systematic profiling studies where methylene-spacer-containing sulfonyl fluorides exhibited distinct intrinsic reactivity profiles from their directly-attached aryl counterparts [2]. Second, the cyclopropane ring contributes both metabolic stability advantages (reduced CYP oxidation susceptibility versus non-cyclic alkyl groups [3]) and distinct steric constraints that affect binding site complementarity. Third, the aliphatic sulfonyl fluoride core offers fundamentally different hydrolytic stability and chemoselectivity compared to sulfonyl chlorides: aliphatic sulfonyl chlorides are prone to rapid hydrolysis and off-target reactivity, whereas the corresponding sulfonyl fluorides remain intact under aqueous conditions and react chemoselectively at sulfur in SuFEx ligations [4]. Together, these features mean that substituting CPMSF with cyclopropanesulfonyl fluoride (different spacer), methanesulfonyl fluoride (no cyclopropane), or a sulfonyl chloride analog (labile) would alter at least two key property dimensions simultaneously—invalidating structure–activity relationships and complicating reaction optimization in any application where both the cyclopropylmethyl motif and sulfonyl fluoride stability are functionally required.

Cyclopropylmethanesulfonyl fluoride (CAS 1889905-07-0): Quantified Comparative Evidence Against Closest Analogs for Procurement Decision-Making


Lipophilicity (XLogP3): CPMSF vs. Cyclopropanesulfonyl fluoride – Quantified Impact on Membrane Partitioning

Cyclopropylmethanesulfonyl fluoride (CPMSF) exhibits a computed XLogP3 of 0.9, representing a ~0.2 log unit increase over cyclopropanesulfonyl fluoride (CPSF, XLogP3 = 0.7) [1][2]. This difference corresponds to an approximately 1.6-fold higher octanol–water partition coefficient (ΔlogP = 0.2 → P_CPMSF/P_CPSF ≈ 10^0.2 ≈ 1.58) [1][2]. The increased lipophilicity arises from the addition of one methylene unit in the spacer, which adds hydrophobic surface area without introducing hydrogen-bond donors or acceptors. For context, methanesulfonyl fluoride (MSF) has XLogP ≈ 0.1, making CPMSF nearly 6.3-fold more lipophilic than the simplest alkyl sulfonyl fluoride [3].

Lipophilicity Drug design Permeability

Conformational Flexibility: Rotatable Bond Count Differentiates CPMSF from Directly-Attached Cyclopropanesulfonyl fluoride

CPMSF contains two rotatable bonds (the C–C bond between the cyclopropyl ring and methylene carbon, and the C–S bond between methylene and sulfur), whereas cyclopropanesulfonyl fluoride (CPSF) possesses only one rotatable bond (the C–S bond directly linking the cyclopropyl ring to sulfur) [1][2]. This single-bond difference allows the reactive –SO₂F group in CPMSF to sample a wider conformational space relative to the cyclopropane ring. In profiling studies of sulfur(VI) fluoride warheads, methylene-spacer-containing sulfonyl fluorides were explicitly selected alongside directly-attached and sulfamoyl fluoride variants to span differential intrinsic reactivity ranges, confirming that spacer length modulates warhead presentation geometry [3].

Conformational analysis Binding pocket accommodation Fragment-based drug design

Hydrolytic Stability and Chemoselectivity: Sulfonyl Fluoride vs. Sulfonyl Chloride – A Class-Level Advantage for Aqueous-Compatibility Applications

Sulfonyl fluorides as a class exhibit dramatically superior hydrolytic stability compared to their sulfonyl chloride counterparts. The stability order is well established: R–SO₂F > R–SO₂Cl > R–SO₂Br > R–SO₂I, with sulfonyl fluorides demonstrating inertness in refluxing aniline and resistance to thermolysis [1]. In a direct parallel synthesis comparison, aliphatic sulfonyl fluorides yielded sulfonamide products with amines bearing additional nucleophilic functionality, whereas the corresponding sulfonyl chlorides failed under identical conditions due to competing hydrolysis and side reactions [2]. For context, the classical serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF) has a hydrolytic half-life of only ~110 min at pH 7.0 (25 °C) [3]; however, PMSF is an α-substituted aryl-alkyl sulfonyl fluoride with distinct electronic properties, and many aliphatic sulfonyl fluorides (including cyclopropyl-substituted variants) demonstrate considerably longer half-lives due to steric shielding and electronic stabilization of the S–F bond [4].

Hydrolytic stability Click chemistry Bioconjugation Parallel synthesis

Boiling Point and Physical Handling Properties: CPMSF Offers Reduced Volatility Compared to Simpler Alkyl Sulfonyl Fluorides

The predicted boiling point of CPMSF is 204.9 ± 9.0 °C, substantially higher than that of methanesulfonyl fluoride (MSF; 123–124 °C, experimentally determined) and cyclopropanesulfonyl fluoride (CPSF; 153.0–154.5 °C, experimentally determined at 750 Torr) [1][2]. This boiling point elevation (ΔT_b ≈ +82 °C vs. MSF; ΔT_b ≈ +51 °C vs. CPSF) reflects the increased molecular weight and surface area contributed by the cyclopropylmethyl group. Lower volatility translates into reduced vapor-phase loss during reactions conducted at elevated temperatures and diminished inhalation exposure risk during bench handling. Additionally, the predicted density of CPMSF (1.370 ± 0.06 g/cm³) positions it as a denser liquid than CPSF (1.310 g/mL at 25 °C) .

Volatility Laboratory handling Reaction condition tolerance

Cyclopropyl Ring Contribution to Metabolic Stability: Reduced CYP450 Oxidation Liability vs. Non-Cyclic Alkyl Sulfonyl Fluorides

The cyclopropyl ring in CPMSF provides a metabolic stability advantage over non-cyclic alkyl sulfonyl fluorides. The high C–H bond dissociation energy of cyclopropane C–H bonds (approximately 106 kcal/mol vs. ~98 kcal/mol for typical secondary alkyl C–H bonds) results in reduced susceptibility to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes, the rate-limiting step in oxidative metabolism [1]. This principle is well-validated in drug design: the classic example of pitavastatin uses a cyclopropyl ring to divert metabolism away from CYP3A4 in favor of clinically insignificant pathways, reducing drug–drug interaction liability [1]. While direct metabolic stability data for CPMSF itself are not published, the class-level evidence for cyclopropyl-containing compounds is extensive, with the ring system featuring in numerous FDA-approved drugs specifically for its metabolic-shielding properties [1]. In contrast, methanesulfonyl fluoride lacks any such metabolic shielding and would be expected to undergo more rapid oxidative clearance if deployed in a biological context.

Metabolic stability Cytochrome P450 Drug metabolism Covalent inhibitor design

Scaffold Precedence in Drug Discovery: The Cyclopropylmethanesulfonyl Motif in VBY-825, a Clinical-Stage Cathepsin Inhibitor

The cyclopropylmethanesulfonyl (–SO₂–CH₂–cyclopropyl) moiety that defines CPMSF is not merely a theoretical building block—it appears as a critical pharmacophoric element in VBY-825, a reversible cathepsin inhibitor that demonstrated in vivo anti-tumor efficacy in a preclinical pancreatic islet cancer model [1]. VBY-825 (CAS 1310340-58-9) incorporates the cyclopropylmethanesulfonyl group and exhibits Ki values of 130 nM (cathepsin S), 250 nM (cathepsins L and V), 330 nM (cathepsin B), 2.3 nM (humanized rabbit cathepsin K), and 4.7 nM (cathepsin F) . The compound significantly decreased both tumor burden and tumor number in the RIP1-Tag2 transgenic mouse model of pancreatic cancer [1]. The cyclopropylmethanesulfonyl motif in VBY-825 functions as the sulfonamide linkage connecting the P1 cyclopropyl group to the central scaffold—a role that directly leverages the conformational and electronic properties unique to the –CH₂–SO₂– connection that CPMSF provides as a synthetic precursor.

Cathepsin inhibition Drug discovery Cysteine protease Scaffold validation

Cyclopropylmethanesulfonyl fluoride (CAS 1889905-07-0): Evidence-Backed Application Scenarios for Scientific Procurement Prioritization


SuFEx Click Chemistry Building Block for sp³-Rich Molecular Connections

CPMSF is optimally deployed as an aliphatic sulfonyl fluoride SuFEx handle in metal-free click ligations with silyl ethers, amines, and phenols [1]. Its 0.9 XLogP and two-rotatable-bond scaffold position it in a favorable property space for generating sulfonate and sulfonamide linkages with modulated hydrophobicity—more lipophilic than cyclopropanesulfonyl fluoride but less hydrophobic than aromatic sulfonyl fluorides. The methylene spacer provides the sulfonyl fluoride warhead with conformational reach distinct from directly-attached cyclopropanesulfonyl fluoride, enabling the construction of cyclopropylmethyl sulfonates and sulfonamides that would require different synthetic strategies if using the shorter CPSF analog [2]. The predicted boiling point of ~205 °C supports reaction heating without significant evaporative loss.

Covalent Probe and Targeted Covalent Inhibitor (TCI) Development with Moderate Lipophilicity

For chemical biology programs developing electrophilic probes that target non-cysteine residues (serine, lysine, tyrosine, threonine, histidine), CPMSF provides a sulfonyl fluoride warhead with balanced aqueous stability and nucleophile reactivity [3]. Its XLogP of 0.9—intermediate between methanesulfonyl fluoride (~0.1) and typical aryl sulfonyl fluorides (>1.5)—makes it suitable for maintaining ligand efficiency without excessive lipophilicity-driven off-target binding. The cyclopropyl ring contributes metabolic stability advantages over non-cyclic alkyl sulfonyl fluoride probes as established by class-level precedent [4]. This compound is most appropriate when the target binding site has a shallow hydrophobic pocket that can accommodate the cyclopropyl group while positioning the warhead near a nucleophilic residue.

Synthetic Intermediate for Cyclopropylmethanesulfonamide-Containing Bioactive Molecules

CPMSF serves as a direct synthetic precursor to cyclopropylmethanesulfonamides via SuFEx reaction with primary or secondary amines, and to cyclopropylmethyl sulfonates via reaction with silyl ethers or phenols . The cyclopropylmethanesulfonamide motif appears in validated bioactive molecules exemplified by VBY-825, where it forms the critical sulfonamide bridge linking the P1 cyclopropyl recognition element to the inhibitor core [5]. The sulfonyl fluoride form permits late-stage diversification under SuFEx conditions that are orthogonal to many common functional groups, enabling parallel library synthesis—a key advantage over the sulfonyl chloride analog, which shows poor compatibility with amines bearing additional nucleophilic centers [6]. For laboratories synthesizing cathepsin inhibitors, GlyT1 inhibitors, or other sulfonamide-containing drug candidates, CPMSF offers a more stable and chemoselective alternative to cyclopropylmethanesulfonyl chloride.

Physicochemical Reference Standard for Alkyl Sulfonyl Fluoride Library Design

In fragment-based drug discovery or DNA-encoded library (DEL) construction, CPMSF occupies a specific and underpopulated region of sulfonyl fluoride chemical space: an aliphatic, cyclopropyl-substituted sulfonyl fluoride with a methylene spacer (LogP ~0.9, MW 138, 2 rotatable bonds, TPSA 42.5 Ų) [1]. This profile is complementary to the more common aryl sulfonyl fluorides that dominate commercial screening collections. Its rotatable bond count and moderate lipophilicity make it a suitable representative for benchmarking the reactivity and stability of alkyl sulfonyl fluoride fragments against the extensive aryl sulfonyl fluoride datasets generated by groups at GSK and elsewhere . Procurement of CPMSF alongside CPSF (LogP 0.7, 1 rotatable bond) and MSF (LogP 0.1, 0 rotatable bonds) provides a systematic lipophilicity–flexibility gradient for structure–property relationship studies.

Quote Request

Request a Quote for Cyclopropylmethanesulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.